4-(2,5-Dimethoxyanilino)-4-oxobutanoic acid
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Overview
Description
4-(2,5-Dimethoxyanilino)-4-oxobutanoic acid is an organic compound characterized by the presence of a dimethoxyaniline group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethoxyanilino)-4-oxobutanoic acid typically involves the reaction of 2,5-dimethoxyaniline with a suitable butanoic acid derivative. One common method involves the acylation of 2,5-dimethoxyaniline with a butanoic acid chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethoxyanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
4-(2,5-Dimethoxyanilino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: It may be utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethoxyanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For instance, it may bind to the active site of an enzyme, altering its activity and influencing metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyaniline: A related compound with similar structural features but lacking the butanoic acid moiety.
4-Chloro-2,5-Dimethoxyaniline: Another similar compound with a chloro substituent on the aromatic ring.
Uniqueness
4-(2,5-Dimethoxyanilino)-4-oxobutanoic acid is unique due to the presence of both the dimethoxyaniline group and the butanoic acid backbone. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Biological Activity
4-(2,5-Dimethoxyanilino)-4-oxobutanoic acid (CAS Number: 284488-70-6) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings on its biological activity, focusing on anticancer properties, mechanisms of action, and interactions with biological systems.
Chemical Structure and Properties
The compound has a molecular formula of C₁₂H₁₅N₁O₅ and features an oxobutanoic acid moiety attached to a dimethoxyaniline substituent. Its structure can be represented as follows:
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. A study demonstrated its ability to interact with DNA through an intercalative mode, disrupting normal cellular functions and promoting apoptosis in malignant cells. Specifically, it has shown effectiveness against human malignant glioma cells (U87) with notable IC₅₀ values indicating its potency in inhibiting cell proliferation .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on cancer cell lines. The results from these studies are summarized in Table 1:
Cell Line | IC₅₀ (µM) | Effect |
---|---|---|
U87 (Glioma) | 12.5 | Significant growth inhibition |
MCF-7 (Breast) | 15.0 | Moderate cytotoxicity |
A549 (Lung) | 20.0 | Low cytotoxicity |
Antifibrotic Potential
Recent studies suggest that compounds similar to this compound may act as selective antagonists for lysophosphatidic acid receptors (LPAR), which are implicated in fibrotic diseases. This opens avenues for exploring its use beyond oncology into fibrosis treatment .
Interaction with Biological Molecules
The interaction of this compound with proteins and nucleic acids has been characterized using spectroscopic methods, revealing that it binds effectively to DNA, which may contribute to its anticancer properties. The binding affinity and kinetics are critical for understanding its mechanism of action.
Properties
IUPAC Name |
4-(2,5-dimethoxyanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-17-8-3-4-10(18-2)9(7-8)13-11(14)5-6-12(15)16/h3-4,7H,5-6H2,1-2H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQBLMMDNXWGEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.